N-(2-Fluorophenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide
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Overview
Description
- Reactants: Quinoline derivative, piperidine sulfonyl chloride
- Conditions: Base (e.g., triethylamine) in an organic solvent (e.g., dichloromethane)
Step 3: Coupling with Fluorophenyl Acetamide
- Reactants: Piperidine sulfonyl quinoline, 2-fluorophenyl acetamide
- Conditions: Coupling agent (e.g., EDCI), base (e.g., DIPEA) in an organic solvent (e.g., DMF)
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorophenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide typically involves multi-step organic reactions
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Step 1: Synthesis of Quinoline Derivative
- Reactants: 4-methylquinoline, sulfur source (e.g., thiourea)
- Conditions: Heating under reflux in a suitable solvent (e.g., ethanol)
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluorophenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the quinoline moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-Fluorophenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline moiety could intercalate with DNA, while the piperidine sulfonyl group might enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(2-Fluorophenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide: can be compared with other quinoline derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C23H24FN3O3S2 |
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Molecular Weight |
473.6 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-(4-methyl-6-piperidin-1-ylsulfonylquinolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C23H24FN3O3S2/c1-16-13-23(31-15-22(28)25-21-8-4-3-7-19(21)24)26-20-10-9-17(14-18(16)20)32(29,30)27-11-5-2-6-12-27/h3-4,7-10,13-14H,2,5-6,11-12,15H2,1H3,(H,25,28) |
InChI Key |
DHFRMCFWCOWZLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N3CCCCC3)SCC(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
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